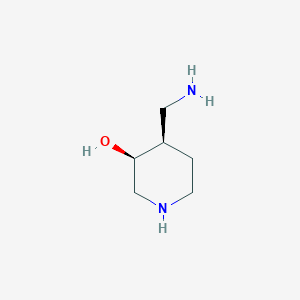![molecular formula C15H9BrO B11822545 4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one](/img/structure/B11822545.png)
4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is a halogenated organic compound with the molecular formula C15H9BrO and a molecular weight of 285.14 g/mol . This compound is an intermediate in the preparation of Nortriptyline metabolites . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one can be achieved through a multi-step process. One common method involves the bromination of 5H-dibenzo[a,d]cyclohepten-5-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Chemical Reactions Analysis
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Scientific Research Applications
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to various receptors and enzymes . The compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one can be compared with other similar compounds, such as:
5H-Dibenzo[a,d]cyclohepten-5-one: This compound lacks the bromine atom and has different chemical reactivity and biological activity.
10-Bromo-5H-dibenzo[a,d]cyclohepten-5-one: This compound has a bromine atom at a different position, leading to variations in its chemical and biological properties.
5H-Dibenzo[a,d]cyclohepten-5-one oxime:
Properties
Molecular Formula |
C15H9BrO |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
4-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one |
InChI |
InChI=1S/C15H9BrO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-9H |
InChI Key |
GSWSPZQKWVGMPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C2=O)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


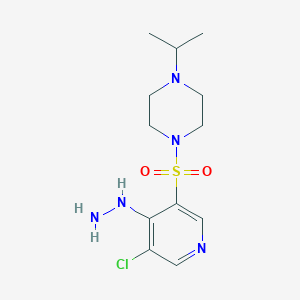
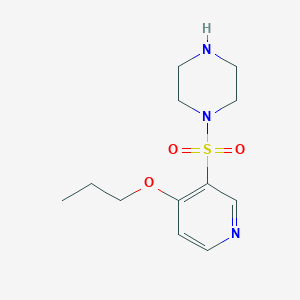
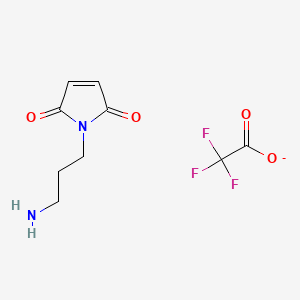
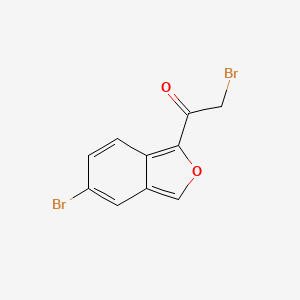
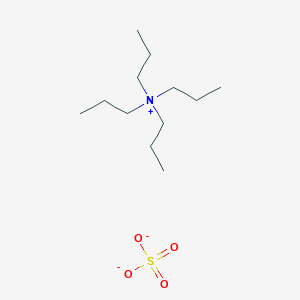
![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)

![Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11822521.png)

![3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B11822531.png)
![3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B11822539.png)

